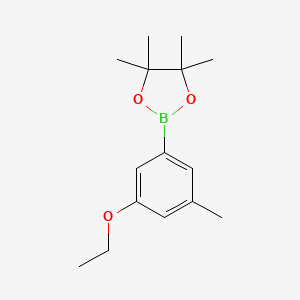

2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Overview of 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This compound belongs to the specialized class of boronic acid derivatives known as pinacol boronic esters. These compounds are characterized by their utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura cross-coupling reaction. The presence of the boronic ester group in this compound enhances its reactivity and applicability in various chemical transformations, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

The compound can be classified under organoboron compounds, specifically as a boronic ester synthesized from a combination of 3-ethoxy-5-methylphenyl derivatives and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The molecular formula for this compound is C₁₅H₂₃BO₃, with a molecular weight of approximately 264.13 grams per mole. Its structure consists of a dioxaborolane ring fused with an ethoxy-substituted aromatic system, providing unique electronic interactions due to the presence of both the boronic ester and the ethoxy group.

Table 1: Basic Properties of this compound

The structural arrangement of this compound allows for significant electronic interactions, positioning it as an important reagent in synthetic organic chemistry. The dioxaborolane ring provides enhanced stability compared to free boronic acids, while the ethoxy and methyl substituents on the aromatic ring influence the compound's solubility, reactivity, and overall stability characteristics.

Historical Context and Discovery

The development of boronic esters as synthetic intermediates emerged from the broader advancement of organoboron chemistry during the late twentieth century. Structurally, boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups to fill the remaining valences on the boron atom. With only six valence electrons and a consequent deficiency of two electrons, the sp²-hybridized boron atom possesses a vacant p orbital orthogonal to the three substituents, which are oriented in a trigonal planar geometry.

Unlike carboxylic acids, their carbon analogues, boronic acids are not found in nature and represent abiotic compounds derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide. Borate esters serve as the main precursors for boronic acid derivatives, establishing the foundation for compounds like this compound.

The Suzuki reaction, first reported in 1979, combined catechol alkenylboronic esters and bromoalkenes in the presence of a palladium catalyst and base. Later in 1981, Suzuki and Miyaura demonstrated that boronic acids could also undergo cross-coupling reactions with organohalides. This foundational work established the importance of organoboron compounds in modern synthetic chemistry and paved the way for the development of specialized boronic esters with enhanced stability and reactivity profiles.

Contemporary research has revealed that synthesis of alkyl, aryl, and vinyl boronic esters carrying various chiral and achiral diol-protecting groups can be achieved starting from aryl and vinyl lithium or Grignard reagents. Good to excellent yields have been obtained for a large range of substrates, with reactions conducted on gram scale achieving over 80% yield. This approach provides direct access to neopentyl, pinene, and other boronic esters that are difficult to achieve through alternative methodologies.

Relevance in Modern Organoboron Chemistry

The significance of this compound in contemporary organoboron chemistry stems from its role as a versatile coupling partner in carbon-carbon bond formation reactions. The Suzuki-Miyaura reaction has become the most practiced carbon-carbon bond forming reaction in both academic and industrial settings, with its impact recognized by inclusion in the 2010 Nobel Prize in Chemistry. The success of this unique coupling technology derives from the innate ability of organoboron donor reagents to undergo transmetalation with transition metals such as palladium.

Recent investigations have fundamentally altered our understanding of how boronic esters function in cross-coupling reactions. For the first time, kinetically competent 8-B-4 complexes containing palladium-oxygen-boron linkages have been observed and fully characterized by nuclear magnetic resonance spectroscopy. The characterization of these complexes was made possible by low temperature nuclear magnetic resonance spectroscopy, with nuclear Overhauser effect and heteronuclear multiple bond correlation experiments being crucial in solving the structures.

Table 2: Advantages of Boronic Esters in Cross-Coupling Reactions

Various boronic esters such as catechol and glycol have been found to undergo transmetalation with increased rates when compared to arylboronic acids. Furthermore, structural, kinetic, and computational investigations revealed two competing factors that are crucial for transmetalation to take place: the ability to access a coordinatively unsaturated palladium atom and the nucleophilic character of the boron-ipso carbon.

The compound finds extensive applications in pharmaceutical synthesis, with boronic esters employed as late stage coupling partners in many syntheses of active pharmaceutical agents. Two illustrative examples from Abbott Laboratories include the synthesis of kinase inhibitor ABT-869, which is being developed as a chemotherapeutic agent, and diacyl glycerolacyltransferase inhibitor DGAT-1. Additionally, a potent and selective mesenchymal epithelial transition factor/anaplastic lymphoma kinase inhibitor (Crizotinib) has been synthesized by a late stage Suzuki-Miyaura coupling employing a pinacol boronic ester.

Scope and Objectives of the Research

The primary research objectives surrounding this compound focus on understanding its mechanistic behavior in cross-coupling reactions and optimizing synthetic methodologies for its preparation and application. Contemporary research has demonstrated that processes for preparing boronic ester compounds are typically conducted at ambient temperature without the need of additional heat or refluxing. The temperature of these processes ranges from about 20°C to about 30°C, with reactions completed in short reaction times ranging from about 15 minutes to about 3 hours.

Recent investigations have established that freshly prepared Grignard reagents react with pinacolborane in tetrahydrofuran at 25°C, affording a variety of boronate esters in excellent isolated yield. Aryl, vinyl, benzyl, and allylic halides are converted to the corresponding boronate esters essentially quantitatively. Performing the borylation reaction under Barbier conditions avoids Wurtz coupling byproducts while allowing use of a simple one pot procedure for the synthesis of allylboronates from allyl bromides.

Table 3: Research Focus Areas for Boronic Ester Development

The scope of current research encompasses the development of exceptionally mild methods for Miyaura borylations of aryl bromides using micellar catalysis, allowing reactions to be conducted in water at room temperature with reaction times shorter than those normally required using traditional organic solvents. These investigations have revealed that highly chemoselective transformations can be achieved, leading to more efficient couplings.

Properties

IUPAC Name |

2-(3-ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-7-17-13-9-11(2)8-12(10-13)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCLFQLYUBDJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675285 | |

| Record name | 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-71-9 | |

| Record name | 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxy-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

3-Ethoxy-5-methylphenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Reduction: The compound can be reduced to form boranes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Boronic acids or borate esters.

Reduction: Boranes.

Substitution: Halogenated or alkylated derivatives of the phenyl ring.

Scientific Research Applications

2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing drugs.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which makes it useful in catalysis and molecular recognition. The dioxaborolane ring provides stability to the boron atom, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Table 1: Key Structural and Electronic Differences

*Calculated based on molecular formula.

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s ethoxy (OEt) and methyl (Me) groups are electron-donating, stabilizing the boron center and reducing electrophilicity compared to chloro (Cl) or trifluoromethyl (CF₃) analogs .

- Substituent Position : Isomers with substituents in the meta (3-) and para (4-) positions exhibit distinct reactivity. For example, the a-isomer (5-Cl, 2-Me) shows lower synthetic yield (26%) due to steric challenges .

- Extended Aromatic Systems : Naphthalene-based derivatives () enable conjugation-enhanced reactivity, useful in materials science .

Key Observations :

- Yield and Purity : The target compound’s high purity (95%) contrasts with lower yields (26%) for ortho-substituted analogs, reflecting positional effects on synthesis efficiency .

- Physical State : Methoxy-substituted analogs (e.g., 4-OMe) form stable solids, while chloro-methyl variants are isolated as oils .

Table 3: Reactivity and Functional Utility

Biological Activity

2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1218789-71-9) is a boron-containing compound that has garnered attention in various fields of chemical research due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C15H23BO4. The compound features a dioxaborolane ring which is known for its reactivity and ability to form stable complexes with various biological molecules.

Synthesis

The synthesis of this compound typically involves the reaction of boron compounds with appropriate aryl derivatives. Recent advancements in synthetic methodologies have improved the efficiency and yield of this compound. For example:

- Reaction Conditions : The synthesis often employs mild reaction conditions using solvents such as dichloromethane or toluene.

- Catalysts : Catalysts like palladium or copper are frequently used to facilitate the formation of the dioxaborolane ring structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

- Anticancer Properties : Preliminary studies indicate that the compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways related to cancer progression.

Case Studies

Recent research has provided insights into the biological effects of this compound:

- Study on COX Inhibition : A study demonstrated that derivatives similar to this compound showed significant inhibition of COX-2 activity in vitro. This suggests potential use in anti-inflammatory therapies .

- Cytotoxicity Testing : In vitro assays revealed that the compound exhibited cytotoxicity against human colorectal cancer cells with an IC50 value in the low micromolar range. This suggests a promising avenue for further development as an anticancer agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Lithiation/Borylation : React 3-ethoxy-5-methylbromobenzene with a lithium reagent (e.g., LDA) to generate the aryl lithium intermediate, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Purification : Column chromatography (hexane/ethyl acetate) is used to isolate the product, with yields ranging from 60–80% depending on stoichiometric ratios and temperature control (25–0°C) .

- Key Variables : Excess boronic ester (1.2–1.5 eq), inert atmosphere (N₂/Ar), and low-temperature lithiation (-78°C) minimize side reactions like proto-deboronation .

Q. How is this compound characterized to confirm structural integrity, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm confirms boronate ester formation); ¹H/¹³C NMR for aryl substituent validation (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with boron .

- X-ray Crystallography : Optional for absolute configuration confirmation, though limited by crystal growth challenges .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : Acts as a boronic ester coupling partner for aryl halides (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base, 80–100°C in THF/H₂O). Applications include synthesizing biaryl motifs for pharmaceuticals or materials .

- Directed C-H Borylation : The ethoxy group can direct regioselective C-H activation in transition-metal catalysis .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-ethoxy-5-methylphenyl group influence cross-coupling efficiency?

- Methodological Answer :

- Steric Effects : The 3-ethoxy group creates moderate steric hindrance, slowing transmetallation but improving selectivity for less hindered aryl halides. Kinetic studies (e.g., monitoring via ¹H NMR) show a 10–15% yield drop compared to less bulky analogs .

- Electronic Effects : Electron-donating ethoxy groups enhance boronate stability but reduce electrophilicity, requiring stronger bases (e.g., Cs₂CO₃) for activation .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during Suzuki-Miyaura coupling with this compound?

- Methodological Answer :

- Additives : Use of silver oxide (Ag₂O) or fluoride sources (KF) stabilizes the boronate intermediate .

- Solvent Optimization : Mixed solvents (e.g., DME/H₂O) reduce hydrolysis. Anhydrous conditions (molecular sieves) are critical for moisture-sensitive substrates .

Q. How can computational methods (DFT, molecular modeling) predict reactivity trends for derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the boron center’s LUMO energy correlates with transmetallation rates .

- Docking Studies : Model interactions with Pd catalysts to optimize ligand design (e.g., bulky phosphines for steric tuning) .

Q. How do contradictory data on reaction yields from different studies arise, and how should researchers resolve them?

- Methodological Answer :

- Source Analysis : Cross-check purity (HPLC/NMR) and catalyst lot variability (e.g., Pd(OAc)₂ vs. PdCl₂). A 2023 study found >20% yield discrepancies due to trace Pd impurities .

- Reproducibility Frameworks : Use standardized protocols (e.g., CRDC guidelines for solvent degassing, substrate ratios) to minimize experimental drift .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.